molecular formula C9H12ClF2N B582294 (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1217449-47-2

(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No. B582294
M. Wt: 207.649
InChI Key: UGDJAJVQNBJWQB-DDWIOCJRSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the sources I searched .

Scientific Research Applications

Conformational Analyses and Crystal Structures

Research on derivatives of 2-amino-propan-1-ol, including the structural and conformational analysis of crystal structures, provides insights into how slight modifications in molecular structure can influence crystal packing, hydrogen-bonding motifs, and conformational arrangements. These studies are crucial for understanding the physical and chemical properties of new compounds for pharmaceutical applications (Nitek et al., 2020).

Synthesis of Enantiopure Compounds

The synthesis of enantiopure compounds, such as (R)-1-(1H-indol-3-yl) propan-2-amines from ketones, highlights the importance of stereochemistry in drug development and the potential for compounds like (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride to be used in synthesizing optically active pharmaceuticals with high yield and enantiopurity (Peng et al., 2013).

Development of Novel Ligands and Catalysts

Studies on the synthesis of novel ligands and their application in asymmetric reactions, such as the development of chiral palladacycles for hydrophosphination reactions, are indicative of the potential application of similar compounds in catalysis and synthetic chemistry (Yap et al., 2014).

Polymorphism in Pharmaceutical Compounds

Investigations into the polymorphism of pharmaceutical compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, underscore the importance of solid-state characterization for the development of drug formulations and the stability of pharmaceuticals (Vogt et al., 2013).

Enzymatic Strategies for Synthesis

Research on enzymatic strategies to synthesize enantioenriched amines demonstrates the growing interest in using biocatalysts for the efficient and selective synthesis of chiral compounds, which could include the synthesis of (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride derivatives (Mourelle-Insua et al., 2016).

properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJAJVQNBJWQB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704239
Record name (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

CAS RN

1313593-60-0, 1217449-47-2
Record name Benzenemethanamine, α-ethyl-2,6-difluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313593-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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